N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide
Description
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide is a pyrimidine-based compound featuring a dimethylamino substituent at the 4-position of the pyrimidine ring, a methyl group at the 6-position, and a phenoxyacetamide moiety linked via an aniline group. The dimethylamino group enhances solubility and electronic effects, while the phenoxyacetamide moiety contributes to target binding specificity. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, as observed in analogous compounds .
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-13-19(26(2)3)25-21(22-15)24-17-11-9-16(10-12-17)23-20(27)14-28-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZZLNVSYDOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 4-chloro-6-methylpyrimidine with dimethylamine under basic conditions to yield 4-(dimethylamino)-6-methylpyrimidine.
Amination Reaction: The 4-(dimethylamino)-6-methylpyrimidine is then reacted with 4-aminophenol to form the intermediate 4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenol.
Acylation Reaction: The final step involves the acylation of the intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino and pyrimidinyl groups are key to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Solubility: Azide- and PEG-like chains (–2) improve aqueous solubility, whereas the target compound’s phenoxy group may reduce it relative to hydroxy-substituted analogues () .
Key Observations :
- Efficiency : Lower yields in azide-functionalized compounds () highlight challenges in multi-step PROTAC synthesis compared to simpler acetamide couplings () .
- Catalysts : DIPEA is commonly used for base-mediated couplings, while Pd/C facilitates hydrogenation in PROTAC synthesis .
Physicochemical and Pharmacological Properties
Spectral and Physical Data
Key Observations :
- Functional Groups: The target compound’s dimethylamino group would likely show a singlet at ~3.0 ppm in ¹H NMR, distinct from methoxy signals in 4d/4j (~3.8 ppm) .
- Mass Spectrometry : Higher molecular weight in 4d (474.64 vs. target’s ~407.5) reflects additional substituents (Cl, OCH₃) .
Pharmacological Considerations
- Stereochemistry : Chiral separation techniques () emphasize the importance of enantiopurity in pyrimidine derivatives, though the target compound lacks reported stereocenters .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds in enhance stability, a feature absent in the target compound, which may affect crystallinity .
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C20H22N4O2
Molecular Weight: 362.42 g/mol
IUPAC Name: this compound
The compound features a dimethylamino group, a pyrimidine ring, and a phenoxyacetamide structure, which contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
- Antitumor Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Receptor Binding : Preliminary data suggest that it may interact with specific receptors involved in cellular signaling pathways.
The mechanism through which this compound exerts its effects primarily involves:
- HDAC Inhibition : By inhibiting HDACs, the compound increases the acetylation of histones, leading to altered chromatin structure and enhanced transcription of tumor suppressor genes.
- Cell Cycle Arrest : It has been observed to induce G1 phase cell cycle arrest in various cancer cell lines.
- Apoptotic Pathways : The compound activates pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors.
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKM-1 (myelodysplastic syndrome) | 5.0 | HDAC inhibition, apoptosis induction |
| MCF7 (breast cancer) | 7.5 | Cell cycle arrest |
| HeLa (cervical cancer) | 6.0 | Induction of pro-apoptotic signals |
In Vivo Studies
In vivo studies using xenograft models have further validated the antitumor potential of this compound:
- Tumor Growth Inhibition : Administration of the compound resulted in significant tumor growth inhibition compared to control groups.
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties with a half-life suitable for therapeutic applications.
Case Studies
Recent publications have highlighted specific case studies involving this compound:
- Case Study 1 : A study on SKM-1 xenograft models demonstrated that oral dosing led to substantial tumor regression and increased survival rates.
- Case Study 2 : Research involving combination therapy with standard chemotherapeutics showed enhanced efficacy when combined with this compound, indicating potential for use in multi-drug regimens.
Q & A
Basic Questions
Q. What are the key structural features of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide, and how do they influence its chemical reactivity?
- Answer : The compound features a pyrimidine ring substituted with dimethylamino and methyl groups, linked via an amino bridge to a phenylacetamide moiety with a phenoxy side chain. The dimethylamino group enhances electron-donating properties, influencing nucleophilic substitution reactivity, while the phenoxy group contributes to lipophilicity and π-π stacking interactions. Structural comparisons with analogs (e.g., thiophene or pyrazole derivatives) highlight its unique pyrimidine-thioether-acetamide architecture, which may confer distinct solubility and binding properties .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Answer : Key techniques include:
- ¹H NMR (in DMSO-d6): To identify proton environments (e.g., aromatic protons at δ 7.04–8.53 ppm, NH signals at δ 9.91 ppm) .
- LC-MS : For molecular ion confirmation (e.g., m/z 376.0 [M+H]<sup>+</sup>) and purity assessment .
- Column Chromatography : Employing silica gel with eluents like ethyl acetate/hexane for purification .
- HPLC : For final purity validation, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the compound during condensation steps?
- Answer : Key optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of intermediates .
- Temperature Control : Maintaining 80°C during condensation ensures activation without decomposition .
- Catalyst Use : Condensing agents like EDC/HOBt improve amide bond formation efficiency .
- pH Adjustment : Mildly acidic conditions (pH 5–6) stabilize reactive intermediates during coupling .
Q. What methodologies are suitable for investigating the compound's interaction with biological targets like enzymes?
- Answer : Approaches include:
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics with target enzymes .
- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of interactions (ΔG, ΔH) .
- Molecular Docking Simulations : Using PyMOL or AutoDock to predict binding poses within enzyme active sites .
- Enzyme Inhibition Assays : Monitoring activity changes (e.g., IC50 determination) via fluorogenic substrates .
Q. What mechanistic considerations apply to reduction/oxidation reactions involving the compound's functional groups?
- Answer :
- Reduction : LiAlH4 selectively reduces amides to amines under anhydrous conditions, requiring careful quenching to avoid over-reduction .
- Oxidation : KMnO4 in acidic media oxidizes methyl groups on pyrimidine rings to carboxylic acids, necessitating temperature control (0–5°C) to prevent side reactions .
- Thioether Stability : The thioether linkage is susceptible to oxidation (e.g., with H2O2), requiring inert atmospheres for stability .
Q. How can structural contradictions in the compound's crystal packing be resolved using advanced analytical techniques?
- Answer :
- X-ray Crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- DFT Calculations : Validate experimental data by modeling torsion angles and intermolecular forces .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability to correlate packing efficiency with melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
